4-amino-3-(4-ethoxyphenyl)butanoic acid
Overview
Description
4-amino-3-(4-ethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid, featuring an amino group at the 4th position and an ethoxyphenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-ethoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced to 4-ethoxyphenyl-2-aminopropane, which undergoes further reaction with acrylonitrile to yield 4-amino-3-(4-ethoxyphenyl)butanenitrile. Finally, hydrolysis of the nitrile group results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often employing catalytic hydrogenation for the reduction steps and efficient hydrolysis techniques to convert nitriles to carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-ethoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylbutanoic acids.
Scientific Research Applications
4-amino-3-(4-ethoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-3-(4-ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as a modulator of neurotransmitter systems, influencing the activity of receptors and enzymes involved in neurotransmission. Additionally, it may exhibit antioxidant properties, protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(4-methoxyphenyl)butanoic acid
- 4-amino-3-(4-methylphenyl)butanoic acid
- 4-amino-3-(4-chlorophenyl)butanoic acid
Uniqueness
4-amino-3-(4-ethoxyphenyl)butanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
4-amino-3-(4-ethoxyphenyl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-16-11-5-3-9(4-6-11)10(8-13)7-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIDABHJTUVSEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251167 | |
Record name | β-(Aminomethyl)-4-ethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24314-16-7 | |
Record name | β-(Aminomethyl)-4-ethoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24314-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-(Aminomethyl)-4-ethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.